5-bromo-4-nitro-1H-imidazole
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Overview
Description
5-bromo-4-nitro-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. One common method includes the dibromination of 4-nitroimidazole followed by selective debromination using a reductive deiodination strategy . The reaction conditions are generally mild and can be scaled up for industrial production.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. The process is designed to be safe and efficient, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving the desired product on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 5-bromo-4-amino-1H-imidazole.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
5-bromo-4-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of advanced materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-4-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This mechanism is similar to that of other nitroimidazole antibiotics, which are activated in hypoxic environments and exert their effects through redox cycling and the generation of toxic radicals .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat anaerobic bacterial infections.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Nimorazole: Used in combination with radiation therapy for the treatment of certain cancers.
Uniqueness
5-bromo-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-4-nitro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFBYAEHWXHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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